molecular formula C22H21BrN4O3S B12275383 1-benzyl-N-[7-bromo-2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide

1-benzyl-N-[7-bromo-2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12275383
M. Wt: 501.4 g/mol
InChI Key: WCHHVAIDASOTEY-UHFFFAOYSA-N
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Description

1-benzyl-N-[7-bromo-2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities, and a pyrrolidine ring, which is often found in bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[7-bromo-2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide involves multiple steps, including the formation of the quinazolinone core, the introduction of the bromine and ethylsulfanyl groups, and the coupling with the pyrrolidine ring. Common synthetic routes may involve:

    Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Bromine and Ethylsulfanyl Groups: Bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions. The ethylsulfanyl group can be introduced via nucleophilic substitution reactions.

    Coupling with Pyrrolidine Ring: This step may involve amide bond formation using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[7-bromo-2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the quinazolinone and pyrrolidine rings can be reduced to alcohols using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-N-[7-bromo-2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide is not fully understood but may involve:

    Molecular Targets: Potential targets include enzymes, receptors, and other proteins involved in cellular signaling pathways.

    Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one, which also exhibit diverse biological activities.

    Pyrrolidine Derivatives: Compounds like 1-benzylpyrrolidine-2,5-dione, which are known for their bioactivity.

Uniqueness

1-benzyl-N-[7-bromo-2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide is unique due to the combination of its quinazolinone and pyrrolidine moieties, along with the presence of bromine and ethylsulfanyl groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H21BrN4O3S

Molecular Weight

501.4 g/mol

IUPAC Name

1-benzyl-N-(7-bromo-2-ethylsulfanyl-4-oxoquinazolin-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H21BrN4O3S/c1-2-31-22-24-18-11-16(23)8-9-17(18)21(30)27(22)25-20(29)15-10-19(28)26(13-15)12-14-6-4-3-5-7-14/h3-9,11,15H,2,10,12-13H2,1H3,(H,25,29)

InChI Key

WCHHVAIDASOTEY-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C=CC(=C2)Br)C(=O)N1NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4

Origin of Product

United States

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